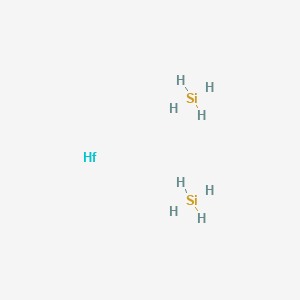
Hafnium disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium disilane is an organosilicon compound that contains hafnium and silicon atoms. It is characterized by the presence of Si–Si bonds, which are similar to C–C single bonds but have unique electronic properties. These compounds are known for their stability and ability to delocalize electrons, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hafnium disilane can be synthesized through various methods, including the reaction of hafnium tetrachloride (HfCl4) with disilane (Si2H6) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity hafnium and silicon sources. The process involves the reduction of hafnium tetrachloride with disilane in a controlled environment to prevent contamination and ensure high yield .
Análisis De Reacciones Químicas
Types of Reactions: Hafnium disilane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of the Si–Si bonds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form hafnium oxide (HfO2) and silicon dioxide (SiO2).
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to break down the compound into simpler molecules.
Substitution: Substitution reactions can occur with halides or other reactive species, leading to the formation of new organosilicon compounds.
Major Products: The major products formed from these reactions include hafnium oxide, silicon dioxide, and various substituted organosilicon compounds .
Aplicaciones Científicas De Investigación
Hafnium disilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, semiconductors, and other advanced materials .
Mecanismo De Acción
The mechanism of action of hafnium disilane involves the interaction of its Si–Si bonds with various molecular targets. The unique electronic properties of these bonds allow for efficient electron transfer and interaction with other molecules. This makes this compound an effective catalyst and a valuable component in various chemical reactions .
Comparación Con Compuestos Similares
Zirconium disilane: Similar in structure and properties but with different electronic characteristics due to the presence of zirconium instead of hafnium.
Titanium disilane: Another similar compound with unique properties attributed to titanium.
Silicon disilane: A simpler compound with only silicon atoms, lacking the unique properties imparted by hafnium .
Uniqueness: Hafnium disilane stands out due to its high thermal stability, unique electronic properties, and ability to form stable complexes with various molecules. These characteristics make it a valuable compound in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
H8HfSi2 |
|---|---|
Peso molecular |
242.72 g/mol |
Nombre IUPAC |
hafnium;silane |
InChI |
InChI=1S/Hf.2H4Si/h;2*1H4 |
Clave InChI |
QIGKYQAZYWWJRC-UHFFFAOYSA-N |
SMILES canónico |
[SiH4].[SiH4].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


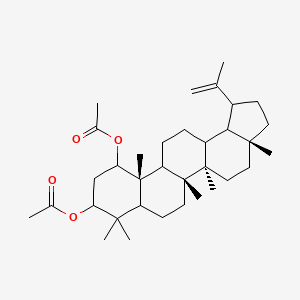
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
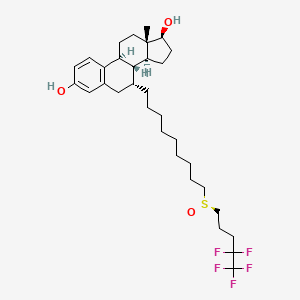
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)


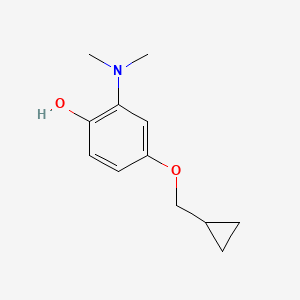
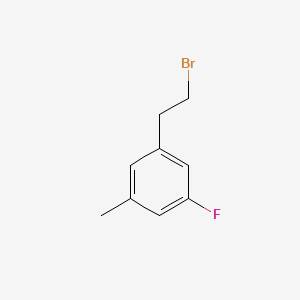
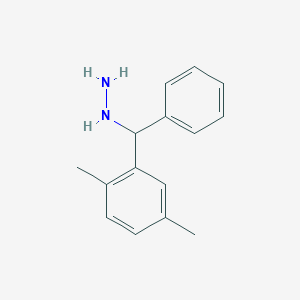

![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
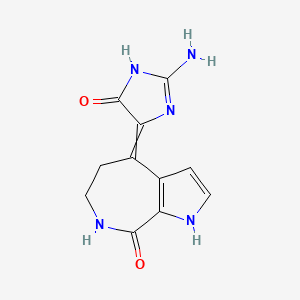
![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
